4-Tert-butylphenol
Overview
Description
Mechanism of Action
Target of Action
4-Tert-Butylphenol (4-tBP) is an organic compound that primarily targets the retinoic acid response elements, controlling the expression of the retinoic acid receptor beta 2 and alcohol dehydrogenase 3 genes .
Mode of Action
4-tBP interacts with its targets by binding and transactivating the retinoic acid response elements . This interaction results in changes in the expression of genes related to retinoic acid receptor beta 2 and alcohol dehydrogenase 3 .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it has been found to alter the expressions of lipid metabolism pathways such as steroid and unsaturated fatty acid biosynthesis, glycerolipid, and arachidonic acid metabolism pathways .
Pharmacokinetics
It is known that the compound is a white solid with a distinct phenolic odor and dissolves in basic water . It can be prepared by acid-catalyzed alkylation of phenol with isobutene .
Result of Action
The molecular and cellular effects of 4-tBP’s action are diverse. It has been found to cause tissue damage, oxidative stress, and iron overload in common carp hepatocytes . It also triggers ferroptosis, a form of regulated cell death, via oxidative stress, iron overload, SLC7A11/GSH/GPX4 axis, and ATF4/HSPA5/GPX4 axis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-tBP. It is a toxic environmental pollutant with moderate bioaccumulation, environmental persistence, and long-term toxicity . Its hazard to aquatic organisms has become an issue of concern . The compound is also identified as a substance of very high concern due to its endocrine-disrupting properties .
Biochemical Analysis
Biochemical Properties
4-Tert-butylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. One of the notable interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in enzyme active sites, influencing enzyme activity and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can induce oxidative stress by increasing the production of reactive oxygen species (ROS) within cells. This oxidative stress can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, in zebrafish embryos, this compound exposure resulted in reduced embryo hatchability and morphological abnormalities . Additionally, it can cause cardiotoxicity and hypopigmentation by altering the expression of genes related to cardiac development and melanin synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular proteins and enzymes. It acts as a weak organic acid due to the presence of the hydroxyl group, which can donate a proton. This property allows this compound to participate in acid-base reactions and influence enzyme activity. It can also bind to estrogen receptors, acting as an endocrine disruptor and altering gene expression . The compound’s ability to generate ROS further contributes to its molecular effects by initiating apoptosis through pathways involving p53, bcl-2, and caspase-3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term impact on cellular function. Studies have shown that this compound can cause time-dependent oxidative damage and developmental toxicity in zebrafish embryos . The stability of this compound in various environments, including its solubility in water and resistance to degradation, influences its persistence and long-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish, exposure to this compound at concentrations of 3, 6, and 12 μM induced developmental toxicity, including reduced embryo hatchability and morphological abnormalities . Higher doses of this compound can lead to more severe toxic effects, such as increased oxidative stress and apoptosis. These findings highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of this compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s metabolism can affect metabolic flux and alter the levels of metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be absorbed through the respiratory tract and skin, allowing it to enter the bloodstream and be distributed to various tissues . Within cells, this compound can interact with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICX5609070 involves the reaction of para-tertiary-butylphenol with formaldehyde. The reaction typically occurs under acidic or basic conditions, with the choice of catalyst influencing the molecular weight and properties of the resulting resin. The reaction can be represented as follows:
C6H5C(CH3)3+CH2O→C6H4C(CH3)3CH2OH
Industrial Production Methods
In industrial settings, the production of ICX5609070 is carried out in large reactors where para-tertiary-butylphenol and formaldehyde are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature to ensure complete polymerization. The resulting resin is then purified and processed into various forms, such as powders or solutions, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions
ICX5609070 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the resin into lower molecular weight compounds.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Lower molecular weight phenolic compounds.
Substitution: Alkylated or acylated phenolic resins.
Scientific Research Applications
ICX5609070 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the development of bioadhesives and biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and medical adhesives.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Comparison with Similar Compounds
Similar Compounds
Phenol-formaldehyde resin: Similar in structure but lacks the tertiary-butyl group, resulting in different adhesive properties.
Resorcinol-formaldehyde resin: Contains resorcinol instead of para-tertiary-butylphenol, leading to variations in chemical resistance and adhesive strength.
Urea-formaldehyde resin: Utilizes urea instead of phenolic compounds, resulting in different mechanical properties and applications.
Uniqueness
ICX5609070 is unique due to the presence of the tertiary-butyl group, which enhances its chemical resistance and adhesive properties compared to other phenol-formaldehyde resins. This makes it particularly suitable for applications requiring high durability and performance .
Properties
IUPAC Name |
4-tert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPQWRBYOIRBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30813-81-1 | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30813-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1020221 | |
Record name | 4-(1,1-Dimethylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or practically white flakes. Has a disinfectant-like odor. May float or sink in water. Insoluble in water. (NTP, 1992), Solid, White needle-like crystals, phenolic odour | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-tert-Butylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-(1,1-Dimethylethyl) phenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
463.1 °F at 760 mmHg (NTP, 1992), 237.00 °C. @ 760.00 mm Hg | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-tert-Butylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
235 °F (NTP, 1992) | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (NTP, 1992), 0.58 mg/mL at 25 °C, insoluble in water; soluble in ethanol; soluble in ether, moderately soluble (in ethanol) | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-tert-Butylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-(1,1-Dimethylethyl) phenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.908 at 176 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1 mmHg at 158 °F (NTP, 1992) | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
98-54-4 | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-tert-Butylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-tert-Butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1,1-Dimethylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TERT-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O81VMW36CV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-tert-Butylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 °F (NTP, 1992), 99 °C | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-tert-Butylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-tert-Butylphenol?
A1: this compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, several spectroscopic techniques have been employed to characterize 4-TBP. Infrared (IR) spectroscopy can identify the presence of specific functional groups, such as the hydroxyl group (-OH) and the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule. Additionally, UV-Vis spectroscopy can be used to study the compound's light absorption characteristics. [, , ]
Q3: How does the presence of this compound impact the molecular weight properties of polycarbonate?
A3: Research suggests that 4-TBP acts as an effective end-capping agent in polycarbonate synthesis. [, ] It's been observed that increasing the concentration of 4-TBP during polymerization leads to a decrease in the average molecular weight of the resulting polycarbonate. This control over molecular weight is crucial for tailoring the material properties of polycarbonate for specific applications.
Q4: Can this compound be synthesized catalytically?
A4: Yes, this compound can be synthesized through the alkylation of phenol. Studies have demonstrated the effectiveness of various catalysts in this reaction, including chloride-aluminium(III) chloride ionic liquids. [] These ionic liquids have shown promising results, offering high conversion rates and improved reaction conditions compared to traditional Lewis acid catalysts.
Q5: What is the role of H-MCM-41 in the conversion of 2,6-di-tert-butylphenol?
A5: Research indicates that the mesoporous H-MCM-41 acts as an efficient catalyst in the conversion of 2,6-di-tert-butylphenol. [] This reaction yields various products, including 2-tert-butylphenol, 2,4,6-tri-tert-butylphenol, 2,4-di-tert-butylphenol, and this compound, along with di- and tri-isobutylene. Interestingly, the reaction conditions, particularly temperature, significantly influence the product distribution.
Q6: How is this compound degraded in the environment?
A6: Studies have identified a bacterial strain, Sphingobium fuliginis OMI, capable of utilizing 4-TBP as its sole source of carbon and energy. [, ] This bacterium initiates degradation through phenolic ring hydroxylation, followed by a meta-cleavage pathway. This finding holds promise for bioremediation strategies to mitigate 4-TBP pollution in the environment.
Q7: How does the toxicity of this compound compare to 4-tert-Octylphenol in aquatic environments?
A7: Research has focused on comparing the dietary and waterborne toxicity of 4-TBP and 4-tert-Octylphenol (4-t-OP) using the benthic ostracod, Heterocypris incongruens. [] Interestingly, the study revealed that dietary exposure to 4-TBP was more toxic than aqueous exposure, while the opposite was true for 4-t-OP. This highlights the importance of considering different exposure routes when assessing the environmental risks of these alkylphenols.
Q8: How can residual monomers and polymerization regulators, including this compound, be determined in polycarbonate?
A8: High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector has been successfully employed to determine residual monomers and polymerization regulators, including 4-TBP, in polycarbonate. [] This method provides accurate quantification of these compounds, even at low concentrations, making it a valuable tool for quality control in polycarbonate production.
Q9: What analytical techniques are employed to monitor the photocatalytic degradation of this compound?
A9: Various analytical techniques are used to monitor the photocatalytic degradation of 4-TBP. These include UV-VIS spectroscopy to track changes in the absorption spectrum of the solution, indicating the degradation of 4-TBP. Additionally, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can identify and quantify the degradation products, providing insights into the degradation pathway. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.